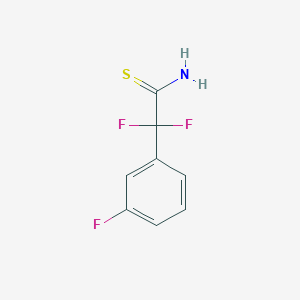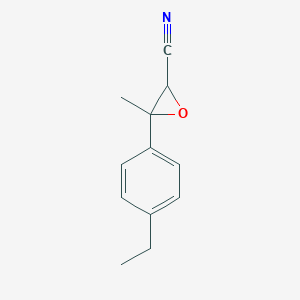
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a nitrile group, and a 4-ethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with a suitable epoxidizing agent, followed by the introduction of a nitrile group. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The nitrile group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency. Solvent selection and purification techniques are also crucial in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl ring can undergo π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Ethylphenyl)propanoic acid
- 4-Ethylphenyl sulfamic acid
Uniqueness
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its oxirane ring, nitrile group, and 4-ethylphenyl substituent. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of the oxirane ring makes it a versatile intermediate in organic synthesis, while the nitrile group provides additional functionalization possibilities.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-(4-ethylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-6-10(7-5-9)12(2)11(8-13)14-12/h4-7,11H,3H2,1-2H3 |
InChIキー |
LDWYYYIANBVMSA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2(C(O2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


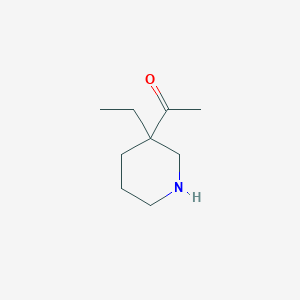
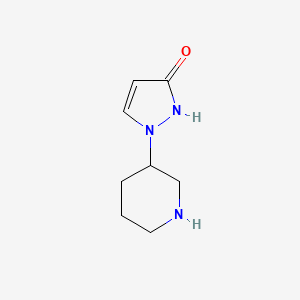
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

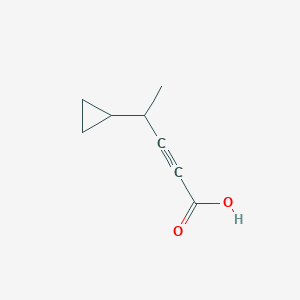
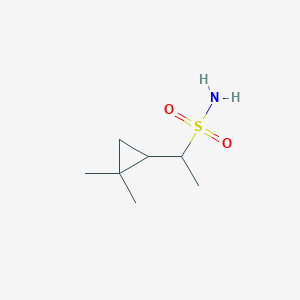
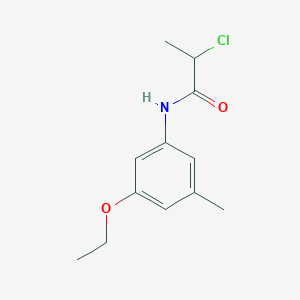

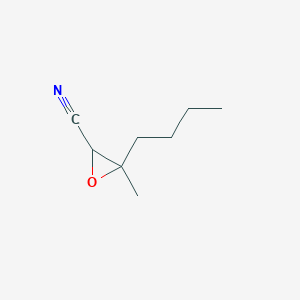
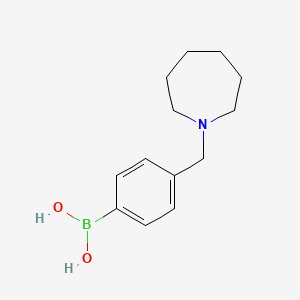
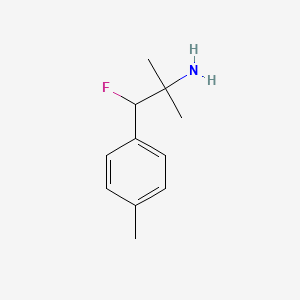
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
